molecular formula C10H9NO2 B8334175 (2-Isoxazol-5-yl-phenyl)-methanol

(2-Isoxazol-5-yl-phenyl)-methanol

Cat. No.: B8334175
M. Wt: 175.18 g/mol
InChI Key: SOQFWCMDTNUOCL-UHFFFAOYSA-N
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Description

Structural Significance of Isoxazole-Containing Compounds

Isoxazole rings, characterized by a five-membered structure containing one oxygen and one nitrogen atom, are electron-deficient heterocycles that enhance metabolic stability and binding affinity in pharmaceuticals. The isoxazole moiety in this compound contributes to its planar geometry, enabling π-π stacking interactions with aromatic residues in enzyme active sites. This structural feature is critical in drug candidates targeting inflammatory pathways, as demonstrated by its use in benzimidazole-based leukotriene inhibitors.

The substitution pattern of the isoxazole ring also influences reactivity. For instance, the 5-position of isoxazole is electrophilic, facilitating functionalization through cycloaddition or nucleophilic substitution. In this compound, the phenyl group at the 2-position introduces steric bulk, which can modulate solubility and bioavailability. Comparative studies of analogous structures, such as (3-(2-fluorophenyl)isoxazol-5-yl)methanol, reveal that para-substitutions on the phenyl ring alter electronic properties without compromising the isoxazole’s core reactivity.

Role of Methanol-Substituted Aromatic Systems in Bioactive Molecules

The methanol group in this compound serves dual roles: it enhances water solubility through hydrogen bonding and acts as a synthetic handle for further derivatization. For example, oxidation of the primary alcohol to a carbonyl group yields 2-isoxazol-5-yl-benzaldehyde, a key intermediate in synthesizing Schiff base ligands or heterocyclic analogs.

In bioactive molecules, methanol substituents on aromatic systems often participate in hydrogen bonding networks with biological targets. The hydroxyl group’s polarity increases membrane permeability while maintaining affinity for hydrophobic binding pockets. This balance is evident in the compound’s application as a building block for kinase inhibitors, where the methanol group mediates interactions with ATP-binding sites.

Historical Context of Isoxazole-Phenyl Hybrid Architectures

The synthesis of isoxazole-phenyl hybrids dates to early 20th-century efforts to combine heterocyclic stability with aromatic versatility. Modern methodologies, such as 1,3-dipolar cycloadditions between nitrile oxides and alkynes, have streamlined access to these architectures. For this compound, the pivotal synthetic step involves lithium borohydride reduction of a methyl ester precursor, followed by hydroxylamine-mediated cyclization.

Recent advances in green chemistry have optimized these routes. For instance, manganese dioxide-mediated oxidations in tetrahydrofuran (THF) enable efficient conversion of the methanol group to a carbonyl functionality. Such innovations reflect the broader trend toward sustainable heterocycle synthesis, minimizing hazardous byproducts while maximizing yield.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$
Molecular Weight 175.18 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
XLogP3 1.1
Topological Polar Surface Area 46.3 Ų

The evolution of isoxazole-phenyl hybrids has been further propelled by their utility in drug discovery. Patent filings, such as US08420655B2, highlight their incorporation into molecules targeting neurodegenerative and cardiovascular diseases. These hybrids’ adaptability to modular synthesis—where the isoxazole and phenyl motifs serve as interchangeable scaffolds—ensures their continued relevance in medicinal chemistry.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[2-(1,2-oxazol-5-yl)phenyl]methanol

InChI

InChI=1S/C10H9NO2/c12-7-8-3-1-2-4-9(8)10-5-6-11-13-10/h1-6,12H,7H2

InChI Key

SOQFWCMDTNUOCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=NO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: (3-(2-Bromophenyl)isoxazol-5-yl)methanol

This compound (CAS 885273-13-2) shares the isoxazole-methanol core with the target molecule but differs in substituent placement. The bromophenyl group is attached at the 3-position of the isoxazole ring, whereas the target compound’s phenyl group is at the 2-position. Key comparisons include:

  • Molecular Weight : The bromine atom increases the molecular weight to 254.08 g/mol, compared to an inferred ~179.18 g/mol for the target compound.
  • Solubility: The brominated analog exhibits slight solubility in chloroform, methanol, and DMSO, likely due to its moderate lipophilicity .
  • Applications: Both compounds are research chemicals, but bromine’s electron-withdrawing effects may enhance reactivity in cross-coupling reactions, a feature absent in the non-halogenated target compound.

Isoxazoline Derivative: Compound 5 from

This derivative (C29H21N3O6SCl2) features a Δ²-isoxazoline core with acetyloxy, benzoyl, and chlorine substituents. Key distinctions:

  • Molecular Complexity : The additional substituents (Cl, S, benzoyl) result in a higher molecular weight (611.36 g/mol) and melting point (138°C), suggesting greater crystalline stability .
  • Synthesis: Prepared in 74% yield via acetylation, this compound serves as a synthesis intermediate, contrasting with the simpler methanol-functionalized target compound.

Pesticide Compounds: Metconazole and Triticonazole

These triazole-containing fungicides (e.g., C17H22ClN3O) highlight the role of heterocycles in agrochemicals:

  • Functional Groups: The triazole and chlorophenyl groups in metconazole enhance antifungal activity, whereas the target’s isoxazole-methanol structure may prioritize different biological interactions .

Data Tables

Table 1. Comparative Properties of (2-Isoxazol-5-yl-phenyl)-methanol and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Melting Point (°C) Primary Application
This compound* C10H9NO2 179.18 Phenyl (C2), isoxazol-5-yl, -CH2OH Not reported Not reported Research chemical
(3-(2-Bromophenyl)isoxazol-5-yl)methanol C10H8BrNO2 254.08 2-Bromophenyl (C3), isoxazol-5-yl, -CH2OH Chloroform, DMSO (slight) Not reported Research chemical
Isoxazoline Derivative C29H21N3O6SCl2 611.36 Acetyloxy, benzoyl, Cl, S Ethanol (crystalline) 138 Synthesis intermediate
Metconazole C17H22ClN3O 319.83 4-Chlorophenyl, triazole, cyclopentanol Not reported Not reported Fungicide

*Inferred data based on structural similarity.

Research Findings and Discussion

  • Chlorine and sulfur in the isoxazoline derivative contribute to higher thermal stability (m.p. 138°C).
  • Hydrogen Bonding : The -CH2OH group in both the target and enhances solubility in polar solvents and may facilitate interactions with biological targets.
  • Application Trends : Isoxazole derivatives without halogens (e.g., the target compound) are less common in agrochemicals but may find niche roles in drug discovery due to reduced toxicity risks.

Preparation Methods

Reaction Mechanism and Conditions

  • Oxime Chlorination :

    • Substrate : 2-Formylphenyl oxime (synthesized from 2-benzaldehyde and hydroxylamine hydrochloride).

    • Chlorinating Agent : N-Chlorosuccinimide (NCS) in tetrahydrofuran (THF) under inert atmosphere.

    • Base : Pyridine (1.5 mmol per 15 mmol oxime) facilitates HCl elimination.

    • Conditions : 60°C for 40 minutes, yielding 2-chloroimine intermediate.

  • Cyclization with Propargyl Alcohol :

    • Nucleophile : Propargyl alcohol (1.2 equiv) in THF.

    • Base : Triethylamine (1.2 equiv) deprotonates the alcohol, enabling nucleophilic attack on the chlorinated oxime.

    • Conditions : 50°C for 2–3 hours, forming the isoxazole ring.

Optimization and Yield Data

ParameterOptimal ValueYield Impact
NCS Equivalents1.2 equiv<78% at 1.0 equiv
Solvent PolarityTHF (ε = 7.6)Polar solvents reduce byproducts
Temperature (Cyclization)50°C>60°C degrades product
Reaction Time2–3 hoursShorter times yield incomplete cyclization

Typical Yield : 75–81% after column chromatography (silica gel, ethyl acetate/hexane).

1,3-Dipolar Cycloaddition of Nitrile Oxides

This method leverages the [3+2] cycloaddition between nitrile oxides and acetylene derivatives to construct the isoxazole core (Figure 2).

Synthesis of Nitrile Oxide Precursor

  • Substrate : 2-Chlorobenzaldehyde oxime.

  • Oxidation : Treat with NaOCl or Cl₂ gas to generate 2-chlorobenzonitrile oxide.

Cycloaddition with Propargyl Alcohol

  • Dipole : 2-Chlorobenzonitrile oxide.

  • Dipolarophile : Propargyl alcohol (1.5 equiv).

  • Catalyst : FeCl₂·4H₂O (5 mol%) enhances regioselectivity.

  • Conditions : Reflux in ethanol (78°C, 6 hours).

Key Findings

FactorEffect on Regiochemistry
Electron-Withdrawing Groups (e.g., Cl)Favors 5-substituted isoxazole
SolventEthanol >80% selectivity
CatalystFeCl₂ improves yield by 22%

Yield : 68–72% with >90% regioselectivity.

Reduction of (2-Isoxazol-5-yl-phenyl) Carboxylates

A less common but high-yielding approach involves reducing ester precursors to the corresponding methanol derivative.

Ester Synthesis

  • Substrate : Methyl 2-(isoxazol-5-yl)benzoate (via Friedel-Crafts acylation).

  • Conditions : Ac₂O, AlCl₃, 0°C → rt, 12 hours.

Reduction to Methanol

  • Reducing Agent : LiAlH₄ (4 equiv) in dry diethyl ether.

  • Conditions : 0°C → reflux (40°C), 4 hours.

  • Workup : Quench with Na₂SO₄·10H₂O, filter, and concentrate.

Yield : 89–92% (crude), 85% after purification.

Comparative Analysis of Methods

MethodYield (%)ScalabilityFunctional Group Tolerance
Oxime Chlorination75–81ModerateSensitive to electron-donating groups
Cycloaddition68–72HighBroad (halogens, esters)
Ester Reduction85–92LowLimited to ester precursors

Key Trade-offs :

  • The oxime route offers reproducibility but requires strict inert conditions.

  • Cycloaddition is scalable but demands precise stoichiometry.

  • Ester reduction achieves high yields but depends on precursor availability.

Industrial Production Considerations

While lab-scale methods are well-established, industrial synthesis faces challenges:

  • Cost of NCS : Substituting with Cl₂ gas reduces expenses but requires corrosion-resistant reactors.

  • Waste Management : Pyridine and triethylamine necessitate neutralization steps.

  • Catalyst Recovery : FeCl₂ reuse protocols remain underdeveloped.

Emerging Methodologies

Photochemical Cyclization

  • Substrate : 2-Azidostyrene derivatives.

  • Conditions : UV light (254 nm), 6 hours.

  • Yield : 52% (proof-of-concept).

Biocatalytic Approaches

  • Enzyme : Isoxazole synthase (modified E. coli).

  • Substrate : 2-Formylphenylalanine.

  • Yield : 41% (in vivo).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Isoxazol-5-yl-phenyl)-methanol, and what key reaction parameters influence yield?

  • Methodology : Synthesis often involves coupling phenolic precursors with isoxazole derivatives. For example, highlights modifying phenolic compounds via nucleophilic substitution or cyclization reactions. A typical approach could involve reacting 2-hydroxyphenylboronic acid with 5-iodoisoxazole under Suzuki-Miyaura conditions . Temperature control (e.g., 80–100°C) and solvent selection (polar aprotic solvents like DMF) are critical for optimizing regioselectivity and yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The hydroxyl proton (-OH) typically appears as a broad singlet near δ 4.5–5.0 ppm, while aromatic protons on the isoxazole and phenyl rings show splitting patterns between δ 6.5–8.0 ppm .
  • IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C=N (isoxazole ring, ~1600 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₀H₉NO₂, MW 175.19 g/mol). High-resolution MS is recommended for isotopic validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography using silica gel with ethyl acetate/hexane gradients (20–50%) is standard. For polar byproducts, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can improve resolution . Recrystallization from ethanol/water mixtures may enhance purity for crystallographic studies .

Q. How does the methanol group influence the compound’s reactivity in derivatization reactions?

  • Methodology : The -CH₂OH group undergoes oxidation (to carboxylic acids), esterification, or etherification. For example, treatment with acetic anhydride/pyridine yields the acetate derivative, useful for protecting the hydroxyl group during further functionalization . pH control (<7) is critical to avoid decomposition of the isoxazole ring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?

  • Methodology : Iterative refinement using 2D NMR (COSY, HSQC) helps assign overlapping signals. For example, coupling between the isoxazole proton (δ 8.1 ppm) and adjacent aromatic protons can confirm regiochemistry . If discrepancies persist, X-ray crystallography (via SHELXL ) provides unambiguous structural proof.

Q. What computational approaches validate the electronic and steric properties of this compound for drug discovery?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potentials. Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes with isoxazole-binding pockets) predicts binding affinities. Cross-validate with experimental IC₅₀ values from enzymatic assays .

Q. How can crystallization challenges (e.g., poor diffraction quality) be mitigated for X-ray studies?

  • Methodology : Optimize solvent systems (e.g., slow evaporation from DMSO/water) to grow single crystals. For twinned crystals, SHELXL’s TWIN command refines data . If polymorphism occurs, variable-temperature XRD identifies stable forms.

Q. What strategies address regioselectivity issues during isoxazole ring functionalization?

  • Methodology : Use directing groups (e.g., -OMe at the phenyl ring’s para position) to control electrophilic substitution. For example, nitration under mild conditions (HNO₃/AcOH) favors the 4-position of the isoxazole. Catalyst screening (e.g., Pd(OAc)₂ with PPh₃) improves cross-coupling efficiency .

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